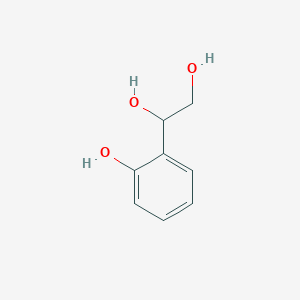
1-(2-hydroxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hydroxyacetophenone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired diol product.
Another method involves the biocatalytic reduction of 2-hydroxyacetophenone using whole-cell biocatalysts, such as recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. This method offers high enantioselectivity and yields optically pure (S)-1-(2-hydroxyphenyl)ethane-1,2-diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are often preferred for their sustainability and high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further reduce the diol to form alcohols or hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticoagulant activity, the compound may prolong thrombin time by interfering with the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
1-(2-hydroxyphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(4-hydroxyphenyl)ethane-1,2-diol: This compound has a hydroxyl group in the para position, which may affect its reactivity and biological activity.
2-hydroxyacetophenone: The precursor to this compound, it lacks the diol functionality but shares similar aromatic properties.
1-(2-hydroxyphenyl)ethanone:
Eigenschaften
CAS-Nummer |
82807-37-2 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8-11H,5H2 |
InChI-Schlüssel |
PSXOSXWSPRVCPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CO)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CO)O)O |
Synonyme |
2-hydroxyphenyl glycol 2-hydroxyphenylglycol o-hydroxyphenyl glycol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















